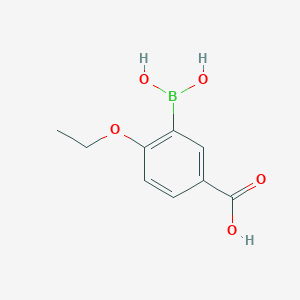

5-Carboxy-2-ethoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-borono-4-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5,13-14H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUVOHRXIPPHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Carboxy-2-ethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-2-ethoxyphenylboronic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety ortho to an ethoxy group and para to a carboxylic acid, offers a unique combination of functionalities. The boronic acid group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The carboxylic acid provides a site for amide bond formation, esterification, or salt formation, enabling conjugation to other molecules or modification of physicochemical properties. The ethoxy group can influence the electronic properties of the aromatic ring and the compound's solubility. This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for this valuable building block.

Synthesis of this compound

Proposed Synthetic Pathway: Directed ortho-Metalation-Borylation

The proposed synthesis commences with the commercially available 4-ethoxybenzoic acid. The carboxylic acid group, after deprotonation, acts as a powerful directing group for lithiation at the ortho position. The resulting aryllithium intermediate is then quenched with a trialkyl borate ester, followed by acidic workup to yield the target boronic acid.

An In-depth Technical Guide to the Physicochemical Properties of 5-Carboxy-2-ethoxyphenylboronic acid

Foreword: Navigating the Landscape of Novel Boronic Acids

In the dynamic field of drug discovery and development, arylboronic acids stand out as exceptionally versatile building blocks. Their utility in robust carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex organic molecules.[1] Furthermore, the unique ability of the boronic acid moiety to reversibly interact with diols has opened new avenues in sensor technology and targeted drug delivery.[1][2] This guide focuses on a particularly interesting derivative, 5-Carboxy-2-ethoxyphenylboronic acid, a molecule poised for significant contributions at the interface of medicinal chemistry and materials science.

The dual functionality of a carboxylic acid and an ethoxy group on the phenylboronic acid scaffold presents a compelling case for its application. The carboxylic acid provides a handle for further chemical modifications, such as amide bond formation, enabling conjugation to biomolecules or solid supports.[1] Simultaneously, the ethoxy group can enhance the compound's solubility in organic solvents, a critical parameter for synthetic tractability.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid data sheet, but as a practical manual that combines known properties with robust experimental protocols for the determination of key physicochemical parameters. As is common with novel reagents, publicly available experimental data for this compound is not exhaustive. Therefore, this guide emphasizes the methodologies for characterization, empowering researchers to generate high-quality, reliable data in their own laboratories.

Core Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is paramount for its effective application. Below is a summary of the known physicochemical data for this compound, compiled from chemical supplier information and computational predictions.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁BO₅ | |

| Molecular Weight | 209.99 g/mol | |

| CAS Number | 1451391-73-3 | [3][4] |

| Appearance | White to off-white solid | [5] |

| Storage Conditions | 2-8°C, dry | [1] |

It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of a collection for early discovery research and do not generate analytical data. The end-user, therefore, bears the responsibility of confirming the identity and purity of the material.

Structural and Spectroscopic Characterization

The precise arrangement of atoms and their electronic environment dictates the reactivity and interactions of a molecule. Spectroscopic techniques are indispensable for confirming the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the acidic protons of the carboxylic acid and boronic acid moieties. The aromatic protons will exhibit splitting patterns indicative of their substitution on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the carbons of the ethoxy group. The carbon atom attached to the boron will have a characteristic chemical shift.

-

¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids. The chemical shift of the boron atom can provide information about its coordination state and electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, a high-resolution mass spectrum would confirm the molecular formula C₉H₁₁BO₅.

Thermal Properties: Stability and Phase Transitions

The thermal behavior of a compound is a critical consideration for its storage, handling, and use in chemical reactions.

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity. As of this writing, an experimentally determined melting point for this compound has not been published. However, the melting points of structurally related compounds can offer a useful reference:

-

2-Carboxyphenylboronic acid: 162 °C[5]

-

2-Ethoxyphenylboronic acid: 102-103 °C[6]

-

4-Ethoxyphenylboronic acid: 121-128 °C[7]

Based on these values, it is reasonable to anticipate a melting point for this compound in a similar range.

Thermal Stability

Boronic acids are known to undergo dehydration upon heating to form cyclic anhydrides called boroxines. This transformation can impact the reactivity and solubility of the compound. Thermogravimetric analysis (TGA) is the recommended technique to assess the thermal stability of this compound and to identify the temperature at which dehydration occurs.

Solubility Profile: A Key to Application

The solubility of a compound in various solvents is a critical parameter that influences its utility in synthesis, purification, and formulation. While specific quantitative solubility data for this compound is not available, a qualitative understanding can be derived from the general behavior of phenylboronic acids and carboxylic acids. Phenylboronic acid is generally soluble in most polar organic solvents and has low solubility in nonpolar solvents like hexanes and carbon tetrachloride.[8] The solubility of carboxylic acids in water tends to decrease as the length of the carbon chain increases.[9]

The presence of the ethoxy group in this compound is expected to enhance its solubility in organic solvents, while the carboxylic acid and boronic acid moieties may impart some aqueous solubility, particularly at higher pH where these acidic groups are deprotonated.

Experimental Workflow for Solubility Determination

A systematic approach is necessary to quantitatively determine the solubility of this compound in a range of solvents relevant to its intended applications.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant from each vial.

-

Solvent Evaporation: Evaporate the solvent from each supernatant sample to obtain the mass of the dissolved solid.

-

Solubility Calculation: Calculate the solubility as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).

Acidity (pKa): The Key to Reactivity and Formulation

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, there are two acidic protons: one on the carboxylic acid group and one on the boronic acid group. The pKa values of these groups will govern the compound's charge state at a given pH, which in turn influences its solubility, reactivity, and biological interactions.

While the specific pKa values for this molecule are not published, they can be estimated based on related compounds and determined experimentally. The pKa of the carboxylic acid group is expected to be in the range of typical benzoic acids (around 4-5), while the pKa of the boronic acid moiety is likely to be higher, in the range of 8-9, similar to phenylboronic acid (pKa ≈ 8.8).[8]

Experimental Determination of pKa

Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids and bases.[10][11]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the base.

-

Data Analysis: Plot the pH versus the volume of base added. The resulting titration curve will show two inflection points, corresponding to the neutralization of the carboxylic acid and the boronic acid. The pKa for each acidic group is the pH at the half-equivalence point.

Applications in Drug Discovery and Beyond

The unique combination of a reactive boronic acid, a versatile carboxylic acid, and a solubility-enhancing ethoxy group makes this compound a highly valuable tool in several areas of research and development.

-

Drug Discovery: Boronic acids have emerged as a significant class of compounds in medicinal chemistry, with several approved drugs containing this moiety.[12] They can act as enzyme inhibitors, and their ability to form reversible covalent bonds with biological targets is a key aspect of their mechanism of action.[2] The carboxylic acid group on this particular molecule allows for its incorporation into larger drug scaffolds or for its use in creating prodrugs.

-

Organic Synthesis: As a substituted phenylboronic acid, this compound is a prime candidate for Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures, which are common motifs in pharmaceuticals and agrochemicals.[1]

-

Sensor Technology: The diol-binding property of the boronic acid moiety can be exploited in the development of sensors for carbohydrates and other biologically important diol-containing molecules.[1]

-

Materials Science: The ability to functionalize the carboxylic acid group opens up possibilities for incorporating this molecule into polymers and other materials to create functional surfaces and smart materials.

Conclusion

This compound is a promising and versatile building block with significant potential in drug discovery, organic synthesis, and materials science. While a complete, experimentally verified physicochemical profile is not yet publicly available, this guide provides a comprehensive framework for its characterization. By employing the robust experimental protocols detailed herein, researchers can confidently determine the key properties of this compound and unlock its full potential in their scientific endeavors. The synergy between the boronic acid, carboxylic acid, and ethoxy functionalities ensures that this compound will continue to be a molecule of great interest and utility.

References

- [Reference to a general organic chemistry textbook or a review on boronic acids]

- [Reference to a paper on the synthesis or application of substituted phenylboronic acids]

- [Reference to a study on the solubility of organic compounds]

- [Reference to a publication detailing pKa determin

- [Reference to a review on the role of boronic acids in medicinal chemistry]

-

MySkinRecipes. This compound. [Link]

- [Reference to a public

-

Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

- [Reference to a paper on boronic acid-based sensors]

- [Reference to a publication on functional m

-

YouTube. Solubility of Carboxylic Acids N5. [Link]

- [Reference to a general experimental chemistry manual]

- [Reference to a paper on thermal analysis of organic compounds]

- [Reference to a publication on NMR spectroscopy of boronic acids]

- [Reference to a paper on mass spectrometry of boronic acids]

- [Reference to a computational chemistry paper on pKa prediction]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

YouTube. How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

- [Reference to a paper on the applications of substituted phenylboronic acids in c

- [Reference to a review on the use of boronic acids in m

- [Reference to a safety data sheet or a resource on chemical safety]

- [Reference to a publication on the synthesis of this compound]

- [Reference to a specific research article utilizing this compound]

-

Mol-Instincts. 2-ethoxyphenylboronic acid - 213211-69-9 - Structure, Synthesis, Properties. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [mail.sobekbio.com]

- 4. This compound | 1451391-73-3 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-ethoxyphenylboronic acid - 213211-69-9 - Structure, Synthesis, Properties [organoborons.com]

- 7. 对乙氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. youtube.com [youtube.com]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Carboxy-2-ethoxyphenylboronic acid: A Versatile Reagent in Modern Drug Discovery

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

5-Carboxy-2-ethoxyphenylboronic acid, identified by its CAS Number 1451391-73-3 , is a highly functionalized boronic acid derivative that has emerged as a valuable tool for researchers and professionals in drug development and organic synthesis.[1][2] Its unique trifunctional structure, featuring a boronic acid, a carboxylic acid, and an ethoxy group on a phenyl ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, properties, and applications, with a particular focus on its utility in the synthesis of novel therapeutic agents. The presence of the boronic acid moiety makes it a prime candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.[3] Concurrently, the carboxylic acid group provides a convenient handle for further derivatization, such as amide bond formation, while the ethoxy group can modulate the physicochemical properties of the parent molecule, including solubility and lipophilicity.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is fundamental to its reactivity and utility. A comprehensive understanding of its physicochemical properties is crucial for its effective application in synthetic protocols and for predicting the characteristics of its derivatives.

Molecular Structure

The structure of this compound is characterized by a benzene ring substituted with three key functional groups:

-

A boronic acid group (-B(OH)₂) at the 1-position.

-

An ethoxy group (-OCH₂CH₃) at the 2-position.

-

A carboxylic acid group (-COOH) at the 5-position.

Caption: Molecular Structure of this compound

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data is experimentally determined, other values may be predicted from computational models.

| Property | Value | Source |

| CAS Number | 1451391-73-3 | [1][2] |

| Molecular Formula | C₉H₁₁BO₅ | [3] |

| Molecular Weight | 209.99 g/mol | [3] |

| Appearance | White to off-white solid/powder | Inferred from supplier data |

| Melting Point | Data not available | |

| Solubility | Soluble in polar organic solvents like DMSO and methanol. The ethoxy group may enhance water solubility. | [4] |

| Storage | 2-8°C, dry | [3] |

Synthesis of this compound: A General Approach

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in peer-reviewed literature, its structure suggests a synthesis route based on well-established methods for preparing substituted phenylboronic acids. A plausible retrosynthetic analysis points towards a halogenated precursor, such as a bromo- or iodo-substituted 4-ethoxybenzoic acid derivative.

One of the most common methods for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[4][5][6]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of substituted phenylboronic acids.

Self-Validating System in Synthesis

Each step in this proposed synthesis contains self-validating checkpoints:

-

Formation of the organometallic reagent: Successful formation can be confirmed by quenching a small aliquot with an electrophile (e.g., iodine) and analyzing the product by GC-MS or NMR.

-

Reaction with trialkyl borate: This step is typically exothermic and requires careful temperature control. The formation of the boronate ester can be monitored by TLC or LC-MS.

-

Hydrolysis: The conversion of the boronate ester to the final boronic acid can be monitored by the disappearance of the ester signal and the appearance of the boronic acid signal in the respective spectra. The final product's identity and purity would be confirmed by NMR, mass spectrometry, and melting point analysis.

Key Applications in Drug Development and Organic Synthesis

The trifunctional nature of this compound makes it a powerful building block in several areas of chemical research, particularly in the pharmaceutical industry.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid and an organohalide or triflate.[7] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.

Below is a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction. Note that the optimal conditions (catalyst, ligand, base, solvent, and temperature) will depend on the specific substrates being coupled.

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). The carboxylic acid group on the product may require pH adjustment during the work-up to ensure it remains in the organic phase.

-

Purification: The crude product is then purified by column chromatography, recrystallization, or preparative HPLC.

-

Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the potentially more expensive aryl halide.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

-

Degassing: The removal of oxygen is critical as Pd(0) species are sensitive to oxidation.

A Versatile Scaffold for Drug Discovery

The "5-Carboxy-2-ethoxyphenyl" moiety can be incorporated into drug candidates to explore structure-activity relationships (SAR). The carboxylic acid can serve as a key interaction point with a biological target (e.g., forming a salt bridge with a basic amino acid residue) or as a site for attaching linkers in the development of antibody-drug conjugates (ADCs) or PROTACs. The ethoxy group can be used to fine-tune the lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

While specific drugs containing the 5-Carboxy-2-ethoxyphenyl moiety are not prominently documented in publicly available databases, the general class of substituted phenylboronic acids has seen significant success. For example, the boronic acid pharmacophore is present in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®) for the treatment of multiple myeloma.[8]

Caption: Logical relationships in the application of this compound in drug discovery.

Conclusion: A Multifunctional Tool for Chemical Innovation

This compound represents a prime example of a well-designed chemical building block that empowers researchers in the pharmaceutical and material science industries. Its trifunctional nature allows for orthogonal chemical modifications, making it a valuable starting material for the synthesis of diverse and complex molecules. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics and advanced materials.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved January 19, 2026, from [Link]

- Tavares, L. C., et al. (2021).

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Chemical Science, 5(11), 4349–4354.

-

eScholarship, University of California. (n.d.). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

-

Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved January 19, 2026, from [Link]

-

Chemsigma. (n.d.). This compound [1451391-73-3]. Retrieved January 19, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

- Zhang, Y., et al. (2020). Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five.

- Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4888.

- Potin, D., et al. (2006). Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. Journal of Medicinal Chemistry, 49(24), 6946-9.

- El-Gamal, M. I., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(5), 896-912.

-

Calbiochem. (n.d.). 435931 5-Carboxy-2-fluorophenylboronic acid CAS: 874219-59-7. Retrieved January 19, 2026, from [Link]

- Grädler, U., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904-11933.

Sources

- 1. This compound [mail.sobekbio.com]

- 2. This compound [1451391-73-3] | Chemsigma [chemsigma.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of 5-Carboxy-2-ethoxyphenylboronic Acid

Introduction: The Synthetic Utility and Inherent Lability of a Key Building Block

5-Carboxy-2-ethoxyphenylboronic acid is a bifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a boronic acid, a carboxylic acid, and an ethoxy group, offers a versatile scaffold for creating complex molecules. The boronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds, while the carboxylic acid provides a convenient handle for further derivatization, such as amide bond formation or conjugation.[1][2] The ethoxy group subtly modulates the electronic properties and solubility of the molecule.

However, the very reactivity that makes arylboronic acids like this one so valuable also renders them susceptible to degradation. Understanding the chemical stability and implementing rigorous storage protocols are not mere logistical details; they are fundamental to ensuring the reproducibility of synthetic procedures, the integrity of experimental data, and the quality of the final products. This guide provides a comprehensive overview of the stability profile of this compound, the primary degradation pathways, and field-proven protocols for its proper storage, handling, and stability assessment.

Core Chemical & Physical Properties

A foundational understanding of the molecule's properties is essential before delving into its stability.

// Benzene ring nodes C1 [pos="0,1.5!", label=""]; C2 [pos="-1.3,0.75!", label=""]; C3 [pos="-1.3,-0.75!", label=""]; C4 [pos="0,-1.5!", label=""]; C5 [pos="1.3,-0.75!", label=""]; C6 [pos="1.3,0.75!", label=""];

// Substituent nodes B [pos="2.8,1.25!", label="B(OH)₂"]; O_ethoxy [pos="-2.6,1.25!", label="O"]; CH2 [pos="-3.9,0.75!", label="CH₂"]; CH3 [pos="-5.2,1.25!", label="CH₃"]; C_carboxy [pos="2.8,-1.25!", label="COOH"];

// Benzene ring edges C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituent edges C1 -- B [label=""]; C2 -- O_ethoxy [label=""]; O_ethoxy -- CH2 [label=""]; CH2 -- CH3 [label=""]; C5 -- C_carboxy [label=""];

// Double bonds (approximated with labels for clarity) lab1 [pos="-0.65,1.125", label="="]; lab2 [pos="-0.65,-1.125", label="="]; lab3 [pos="1.3,0", label="="];

// Labels for positions pos1 [pos="0,1.9", label="1", fontsize="10"]; pos2 [pos="-1.7,1", label="2", fontsize="10"]; pos3 [pos="-1.7,-1", label="3", fontsize="10"]; pos4 [pos="0,-1.9", label="4", fontsize="10"]; pos5 [pos="1.7,-1", label="5", fontsize="10"]; pos6 [pos="1.7,1", label="6", fontsize="10"]; }

Figure 1: Chemical Structure of this compound| Property | Value | Source |

| CAS Number | 1451391-73-3 | [3][4] |

| Molecular Formula | C₉H₁₁BO₅ | [1][5] |

| Molecular Weight | 209.99 g/mol | [1][5] |

| Appearance | Solid, often described as off-white powder | [5][6] |

| Storage Class | Combustible Solid | [5] |

Key Degradation Pathways: The Chemistry of Instability

The stability of arylboronic acids is primarily threatened by three key chemical processes. These pathways can occur during storage, sample preparation, or within a reaction vessel, often accelerated by ambient conditions.[7]

Protodeboronation

This is the hydrolytic cleavage of the Carbon-Boron (C-B) bond, replacing the boronic acid group with a hydrogen atom. It is one of the most common degradation routes for sterically hindered or electron-rich arylboronic acids. The presence of aqueous acid or base can catalyze this process, making pH a critical parameter during analysis and in reaction workups.

Oxidation

The C-B bond is susceptible to oxidation, which cleaves the bond to form a phenol. This can be initiated by strong oxidizing agents, residual peroxides in solvents (like THF or ether), or even atmospheric oxygen over prolonged periods.[8] For peptide boronic acids, this oxidative pathway has been identified as a major route of degradation.[8]

Trimerization to Boroxines

In the solid state or in non-aqueous solvents, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine. This process is reversible; the addition of water will hydrolyze the boroxine back to the monomeric boronic acid.[9] While this is not strictly degradation, the formation of boroxines can affect solubility, reactivity, and accurate quantification if not accounted for. Some suppliers note that their boronic acid products may contain varying amounts of the corresponding anhydride.

// Main Compound main [label="this compound\n(Ar-B(OH)₂)"];

// Degradation Products protodeboronation [label="Protodeboronation Product\n(Ar-H)\n3-Ethoxybenzoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidation [label="Oxidation Product\n(Ar-OH)\n4-Carboxy-3-ethoxyphenol", fillcolor="#FBBC05", fontcolor="#202124"]; boroxine [label="Boroxine Trimer\n(Ar-BO)₃", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathways main -> protodeboronation [label=" H₂O\n (Acid/Base/Heat)"]; main -> oxidation [label=" [O]\n (Air, Peroxides)"]; main -> boroxine [label=" -3 H₂O\n (Dehydration)"]; boroxine -> main [label=" +3 H₂O\n (Hydrolysis)", style=dashed];

}

Figure 2: Primary Degradation Pathways for Arylboronic AcidsRecommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The following recommendations are synthesized from supplier safety data sheets and best practices for handling sensitive reagents.

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Store at 2-8°C. [1] For long-term storage, -20°C is also a common recommendation for boronic acids.[10][11] | Lower temperatures slow the rate of all chemical degradation reactions, including protodeboronation and oxidation. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). Keep the container tightly sealed.[10][12][13] | This is critical to displace atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis-driven degradation pathways. |

| Moisture | Store in a dry, desiccated environment. [1][12] | Prevents protodeboronation and the hydrolysis of boroxine anhydrides back to the boronic acid, which can alter the physical state of the solid. |

| Light | Protect from light. [6] | While not the primary driver of degradation for all boronic acids, light can provide the energy to initiate oxidative radical pathways. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. [6] | These materials directly catalyze the primary degradation pathways: oxidation and pH-dependent protodeboronation. |

Experimental Workflow for Stability Assessment

A self-validating protocol is essential for confirming the integrity of a batch of this compound, especially if it has been in storage or if it will be used in a GMP or regulated environment.

// Nodes start [label="Receive/Synthesize Compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; protocol1 [label="Protocol 1: Baseline Purity\n(HPLC-UV/MS, qNMR)", shape=box]; decision [label="Purity > 95%?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; use [label="Proceed to Use", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; protocol2 [label="Protocol 2: Forced Degradation Study\n(Acid, Base, Oxidative, Thermal, Photo)", shape=box]; protocol3 [label="Protocol 3: Long-Term Stability\n(Store at Recommended Conditions)", shape=box]; analyze [label="Analyze at Timepoints\n(e.g., 0, 3, 6, 12 months)"];

// Edges start -> protocol1; protocol1 -> decision; decision -> use [label="Yes"]; decision -> protocol2 [label="No / For Characterization"]; protocol1 -> protocol3; protocol3 -> analyze; analyze -> protocol3; }

Figure 3: Experimental Workflow for Stability TestingProtocol 1: Baseline Purity and Identity Confirmation by RP-HPLC

Causality: The analysis of boronic acids by reversed-phase HPLC is complicated by their potential for on-column hydrolysis or interaction with residual silanols on the stationary phase.[14][15] This protocol aims to establish an initial purity profile while minimizing these analytical artifacts. A method using a modern, low-silanol activity column and a simple mobile phase without a pH modifier is often a good starting point.[15]

Methodology:

-

System Preparation: Use an HPLC system with a UV-Vis or PDA detector.

-

Column: Waters XTerra MS C18 (or similar column with low silanol activity), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm or as determined by a UV scan.

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 Acetonitrile:Water mixture. Prepare fresh and analyze immediately to minimize degradation in solution.

-

Analysis: Inject 5-10 µL. Assess the peak area percent of the main component to determine initial purity. Use LC-MS with the same method to confirm the mass of the parent peak and identify any initial impurities.

Protocol 2: Forced Degradation Study

Causality: This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and understand its liabilities. This informs handling, formulation, and reaction quenching procedures.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in 50:50 Acetonitrile:Water.

-

Acid Hydrolysis: To 1 mL of stock, add 100 µL of 1M HCl. Heat at 60°C for 4 hours.

-

Base Hydrolysis: To 1 mL of stock, add 100 µL of 1M NaOH. Heat at 60°C for 4 hours.

-

Oxidative Degradation: To 1 mL of stock, add 100 µL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store a solid sample in an oven at 70°C for 48 hours. Prepare a sample for analysis as in Protocol 1.

-

Photolytic Degradation: Expose a solid sample to a broad-spectrum light source (ICH-compliant photostability chamber) for 24 hours. Prepare a sample for analysis.

-

Analysis: For liquid samples, neutralize if necessary before injection. Analyze all stressed samples alongside a control (untreated stock solution) using the HPLC-MS method from Protocol 1. Compare chromatograms to identify new peaks (degradants) and reduction in the main peak area.

Protocol 3: Long-Term Stability Study

Causality: This protocol validates the recommended storage conditions by monitoring the compound's purity over an extended period.

Methodology:

-

Sample Preparation: Dispense several aliquots of the solid compound (e.g., 25 mg each) into individual, airtight amber glass vials.

-

Storage: Backfill the vials with argon or nitrogen, seal tightly, and place them under the recommended storage conditions (e.g., 2-8°C, protected from light).

-

Time Points: Designate analysis time points (e.g., T=0, 3 months, 6 months, 12 months, 24 months).

-

Analysis: At each time point, remove one vial. Allow it to equilibrate to room temperature before opening to prevent condensation. Prepare a sample and analyze its purity using the validated HPLC method from Protocol 1.

-

Evaluation: Compare the purity at each time point to the initial T=0 value. A significant decrease in purity indicates instability under the tested conditions.

Conclusion

This compound is a powerful synthetic intermediate, but its utility is directly linked to its chemical integrity. The primary threats to its stability—protodeboronation, oxidation, and boroxine formation—are well-understood phenomena that can be effectively managed through disciplined laboratory practice. Adherence to storage conditions that minimize exposure to heat, moisture, oxygen, and light is paramount. Furthermore, employing systematic analytical protocols to verify purity at baseline and monitor it over time provides the ultimate assurance of quality, leading to more reliable and reproducible scientific outcomes.

References

- González-Bobes, F., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Forstat, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis.

- Wang, G., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.

- Chemsigma. (n.d.). This compound [1451391-73-3].

- ChemicalBook. (n.d.). This compound | 1451391-73-3.

- Sigma-Aldrich. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

- MedChemExpress. (n.d.). 3-Carboxyphenylboronic acid SDS.

- United States Biological. (n.d.). 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid - Data Sheet.

- ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine.

- Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies.

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

- Chem-Impex. (n.d.). 5-Carboxy-2-chlorophenylboronic acid.

- TCI Chemicals. (n.d.). 5-Carboxy-2-chlorophenylboronic Acid.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [1451391-73-3] | Chemsigma [chemsigma.com]

- 4. This compound | 1451391-73-3 [chemicalbook.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. usbio.net [usbio.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

A Technical Guide to 5-Carboxy-2-ethoxyphenylboronic Acid: A Versatile Building Block in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 5-Carboxy-2-ethoxyphenylboronic acid as a strategic building block in contemporary organic synthesis. Moving beyond a simple catalogue of reactions, we delve into the causality behind its application, focusing on its pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a blend of foundational knowledge, field-proven insights, and a detailed, actionable experimental protocol. We will examine the molecule's unique structural attributes—the carboxylic acid and ethoxy moieties—and explain how they influence reactivity, solubility, and utility in complex molecular architectures. A specific case study on its application in the synthesis of potent Lysine-specific demethylase 1 (LSD1) inhibitors will serve to ground these concepts in a real-world drug discovery context.

Core Concepts: Understanding the Building Block

This compound (CAS 1451391-73-3) is a bifunctional organoboron compound increasingly recognized for its utility in constructing complex biaryl and heteroaryl structures.[1][2] Its value lies not just in its capacity to participate in carbon-carbon bond formation, but in the strategic placement of its functional groups, which offer significant advantages in multi-step syntheses.

Physicochemical & Structural Profile

The molecule's architecture is key to its function. The boronic acid group is the reactive handle for cross-coupling, while the ethoxy and carboxylic acid groups modulate its physical properties and provide secondary reaction sites.

| Property | Value | Source(s) |

| CAS Number | 1451391-73-3 | [1][2][3] |

| Molecular Formula | C₉H₁₁BO₅ | [1] |

| Molecular Weight | 209.99 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Purity | Typically >97% | [2] |

| Storage | 2-8°C, dry conditions | [1] |

The ethoxy group (-OEt) is an electron-donating group that can influence the electronic properties of the aromatic ring, potentially affecting the kinetics of the Suzuki-Miyaura reaction. It also enhances solubility in various organic solvents. The carboxylic acid group (-COOH) is a versatile handle for downstream functionalization, such as amide bond formation, and can improve solubility in aqueous basic media.[1] This bifunctionality makes it an ideal scaffold for building molecules with specific pharmacokinetic or pharmacodynamic properties in drug discovery.

The Suzuki-Miyaura Coupling: Mechanism and Practical Considerations

The Suzuki-Miyaura reaction is the cornerstone application for this building block, enabling the formation of a C-C bond between the boronic acid's phenyl ring and an aryl or heteroaryl halide/triflate.[4] The reaction is renowned for its mild conditions and tolerance of a wide array of functional groups.[4][5]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The key steps are:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.

-

Reductive Elimination : The two organic partners on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst.

Caption: Fig 1: The catalytic cycle for the Suzuki-Miyaura reaction.

Causality in Experimental Design

When using this compound, several factors must be considered:

-

Choice of Base : The presence of the acidic carboxylic acid proton necessitates careful selection of the base. A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used in excess. It serves two purposes: neutralizing the carboxylic acid to form a carboxylate salt (improving aqueous solubility) and activating the boronic acid for transmetalation. Typically, at least 3 equivalents of base are used to ensure both functions are addressed.

-

Catalyst System : While many palladium catalysts are effective, those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results, especially with challenging substrates. A common and robust choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is stable and effective for a wide range of couplings.

-

Solvent System : A mixed solvent system, such as 1,4-dioxane/water or DMF/water, is often optimal. The organic solvent solubilizes the aryl halide and the catalyst, while water is crucial for dissolving the base and facilitating the formation of the active boronate species. The ethoxy group on the boronic acid aids its solubility in the organic phase.

Field Application: Synthesis of LSD1 Inhibitors

A significant, field-proven application of this compound is in the synthesis of potent inhibitors of Lysine-specific demethylase 1 (LSD1). LSD1 is a key epigenetic regulator, and its overexpression is linked to the progression of various cancers, making it a high-value therapeutic target.

In a patent filed by GlaxoSmithKline (WO/2014/081673), this boronic acid is used to construct a key biaryl intermediate. The general synthetic strategy involves coupling this compound with a functionalized heterocyclic halide. The resulting biaryl carboxylic acid then undergoes further transformations, typically an amide coupling, to yield the final inhibitor. The 2-ethoxy-5-carboxyphenyl motif is a critical pharmacophore, contributing to the molecule's binding affinity and overall biological activity.

Detailed Experimental Protocol: Synthesis of a Biaryl Intermediate

This protocol is a representative, self-validating procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, based on established methodologies for similar substrates.

Caption: Fig 2: Experimental workflow for the Suzuki coupling.

Reagents and Equipment

| Reagent | Amount (for 1 mmol scale) | Moles | Purpose |

| Aryl Bromide (Ar-Br) | 1.0 mmol | 1.0 | Coupling Partner |

| This compound | 252 mg | 1.2 mmol (1.2 equiv) | Coupling Partner |

| Pd(dppf)Cl₂ | 41 mg | 0.05 mmol (5 mol%) | Catalyst |

| Potassium Carbonate (K₂CO₃) | 414 mg | 3.0 mmol (3.0 equiv) | Base |

| 1,4-Dioxane | 8 mL | - | Solvent |

| Deionized Water | 2 mL | - | Solvent |

Equipment : Round-bottom flask, magnetic stirrer, reflux condenser, argon/nitrogen inlet, heating mantle, standard glassware for workup and purification.

Step-by-Step Procedure

-

Vessel Preparation : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (252 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Solvent Addition : Add 1,4-dioxane (8 mL) and deionized water (2 mL).

-

Degassing : Seal the flask with a septum and sparge the mixture with argon for 15 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition : Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst (41 mg, 0.05 mmol) under a positive pressure of argon.

-

Reaction : Equip the flask with a reflux condenser under an argon atmosphere. Heat the reaction mixture to 95 °C with vigorous stirring.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up : Cool the reaction mixture to room temperature. Dilute with 20 mL of water. Carefully acidify the aqueous mixture to pH ~2-3 with 1M HCl. The desired product, now protonated, will likely precipitate or move into the organic phase upon extraction.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Drying and Concentration : Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure biaryl carboxylic acid.

Conclusion and Outlook

This compound is more than a mere reagent; it is a strategic tool for the efficient construction of complex molecules. Its value is particularly evident in medicinal chemistry, where the predictable reactivity of the boronic acid and the synthetic versatility of the carboxylic acid and ethoxy groups allow for the streamlined synthesis of high-value compounds like LSD1 inhibitors. By understanding the mechanistic nuances of its primary application—the Suzuki-Miyaura coupling—and the rationale behind protocol design, researchers can fully leverage the potential of this powerful building block to accelerate discovery and development programs.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

-

Pinter, P. & Novak, Z. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available at: [Link]

-

Aaron Chemicals LLC. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. One moment, please... [mail.sobekbio.com]

- 3. This compound | Aaron Chemicals LLC | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Carboxy-2-ethoxyphenylboronic acid

Introduction

5-Carboxy-2-ethoxyphenylboronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating a carboxylic acid, an ethoxy group, and a boronic acid moiety on a phenyl ring, makes it a versatile building block in organic synthesis.[1][2] The boronic acid group is a key participant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds to create complex molecular architectures.[1][2] Furthermore, the carboxylic acid handle allows for subsequent derivatization, such as amide bond formation, enabling the conjugation of this molecule to other chemical entities. The ethoxy group can modulate the compound's solubility and electronic properties. Given its utility, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective application.

Molecular Structure and Properties

Chemical Structure:

Caption: Chemical structure of this compound.

Molecular Formula: C₉H₁₁BO₅[1]

Molecular Weight: 209.99 g/mol [1]

CAS Number: 1451391-73-3[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹¹B NMR will provide critical information about its structure.

¹H NMR Spectroscopy

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.9 | br s | 1H | -COOH |

| ~8.0 | s | 2H | -B(OH)₂ |

| ~7.9 | d | 1H | Ar-H |

| ~7.8 | dd | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~4.2 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Interpretation:

The proton NMR spectrum is expected to show distinct signals for the aromatic, ethoxy, carboxylic acid, and boronic acid protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (~12.9 ppm). The boronic acid protons are also expected to be a broad singlet, typically around 8.0 ppm. The aromatic region will display three signals corresponding to the three protons on the phenyl ring, with their multiplicities (doublet, doublet of doublets) and coupling constants being indicative of their substitution pattern. The ethoxy group will present as a quartet for the methylene protons and a triplet for the methyl protons, a characteristic ethyl pattern.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~167 | -COOH |

| ~160 | Ar-C-O |

| ~138 | Ar-C |

| ~135 | Ar-C |

| ~120 | Ar-C-B |

| ~118 | Ar-C |

| ~115 | Ar-C |

| ~64 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Interpretation:

The ¹³C NMR spectrum will complement the ¹H NMR data. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (~167 ppm). The aromatic carbons will appear in the range of 115-160 ppm, with the carbon attached to the electron-donating ethoxy group resonating at a higher field and the carbon attached to the electron-withdrawing carboxylic acid and boronic acid groups at a lower field. The carbon directly attached to the boron atom will likely be broad due to quadrupolar relaxation of the boron nucleus. The two carbons of the ethoxy group will be observed in the upfield region.

¹¹B NMR Spectroscopy

Expected ¹¹B NMR Data:

The ¹¹B NMR spectrum is expected to show a single, broad peak in the range of 28-34 ppm, which is characteristic of a trigonal planar boronic acid. The chemical shift can be sensitive to the solvent and the presence of any coordinating species.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid and B-OH) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

Interpretation:

The IR spectrum will be dominated by a very broad absorption in the high-frequency region (3400-2400 cm⁻¹) due to the O-H stretching vibrations of the carboxylic acid and the boronic acid hydroxyl groups, which are often involved in hydrogen bonding. A strong, sharp peak around 1680 cm⁻¹ is expected for the carbonyl (C=O) stretch of the carboxylic acid. The aromatic C=C stretching vibrations will give rise to medium intensity bands in the 1600-1480 cm⁻¹ region. A strong absorption around 1350 cm⁻¹ is characteristic of the B-O bond stretching. The C-O stretching of the aryl ether will be observed as a strong band around 1250 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Expected MS Data (High-Resolution ESI-MS):

| Ion | Calculated m/z |

| [M-H]⁻ | 209.0621 |

| [M+H]⁺ | 211.0778 |

| [M+Na]⁺ | 233.0597 |

Interpretation:

In negative ion mode Electrospray Ionization (ESI), the deprotonated molecule [M-H]⁻ is expected to be the base peak. In positive ion mode, the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are likely to be observed. High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Experimental Protocol for Mass Spectrometry (ESI-MS)

Caption: Workflow for acquiring an ESI-MS spectrum.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide has outlined the expected spectral data based on the known chemical structure and principles of spectroscopy, along with standardized protocols for data acquisition. While these predictions offer a robust framework for analysis, it is imperative that they are validated through the acquisition of experimental data. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their efforts to utilize this versatile building block for the advancement of science and medicine.

References

-

Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]

-

Chemsigma. This compound [1451391-73-3]. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

MDPI. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

PubChem. 4-Carboxyphenylboronic Acid. Available from: [Link]

-

eScholarship. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Available from: [Link]

-

ResearchGate. The IR spectrum of 7. | Download Scientific Diagram. Available from: [Link]

-

PubChem. 5-Bromo-2-ethoxyphenylboronic acid. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound [1451391-73-3] | Chemsigma [chemsigma.com]

- 8. This compound [mail.sobekbio.com]

An In-Depth Technical Guide to the Functional Group Tolerance of 5-Carboxy-2-ethoxyphenylboronic Acid

Introduction: The Strategic Advantage of a Bifunctional Reagent

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The selection of the organoboron reagent is paramount to the success of these endeavors. 5-Carboxy-2-ethoxyphenylboronic acid (CAS No. 1451391-73-3) has emerged as a particularly strategic building block. Its utility stems not just from its capacity to participate in palladium-catalyzed cross-coupling, but from the synergistic interplay of its constituent parts: the boronic acid, the carboxylic acid, and the ethoxy group.

The boronic acid moiety is the reactive handle for the Suzuki-Miyaura coupling. The ethoxy group serves to enhance solubility in a range of organic solvents, which can be critical for achieving homogeneous reaction conditions and, consequently, high yields.[1] Most strategically, the carboxylic acid group provides a secondary reactive site for post-coupling modifications, such as amide bond formation, esterification, or conjugation to biomolecules, making it an invaluable tool for creating complex molecular architectures and active pharmaceutical ingredients (APIs).[1]

This guide provides a comprehensive overview of the functional group tolerance of this compound in Suzuki-Miyaura cross-coupling reactions, offering field-proven insights into experimental design, mechanistic considerations, and detailed protocols for its successful application.

Core Principles of Reactivity and Functional Group Tolerance

The Suzuki-Miyaura reaction is renowned for its exceptional tolerance of a wide array of functional groups.[2] This robustness is a key reason for its widespread adoption in complex molecule synthesis. However, the presence of a free carboxylic acid on the boronic acid partner introduces specific considerations that must be addressed to ensure optimal reaction outcomes.

The Dual Role of the Carboxylic Acid: A Mechanistic Perspective

The carboxylic acid group of this compound can influence the catalytic cycle in several ways:

-

Basicity and Catalyst Activity: The acidic proton of the carboxylic acid will react with the base used in the coupling reaction. It is therefore crucial to employ a sufficient excess of the base to both neutralize the carboxylic acid and facilitate the crucial transmetalation step of the catalytic cycle. Failure to account for this can lead to incomplete reactions.

-

Coordination to Palladium: The resulting carboxylate anion can potentially coordinate to the palladium center. This coordination can, in some instances, stabilize the palladium complex and hinder the catalytic cycle, leading to catalyst deactivation or reduced reaction rates.[2] The choice of palladium catalyst and ligands can be critical in mitigating this effect.

-

Solubility: The deprotonated carboxylate can alter the solubility of the boronic acid reagent, potentially impacting its concentration in the organic phase where the catalytic reaction predominantly occurs, especially in biphasic solvent systems.

The interplay of these factors necessitates a careful selection of reaction parameters, including the base, solvent, catalyst, and ligands, to harness the full synthetic potential of this versatile reagent.

Visualizing the Reagent and its Role

To better understand the structure and reactivity of this compound, a schematic representation is provided below.

Caption: Structure of this compound.

Functional Group Compatibility: A Data-Driven Overview

While the Suzuki-Miyaura reaction is generally tolerant of many functional groups, the specific performance with this compound can be influenced by the nature of the coupling partner (typically an aryl or heteroaryl halide). The following table summarizes the compatibility of this reagent with various functional groups on the coupling partner, based on established principles and literature precedents for similar carboxy-substituted boronic acids.

| Functional Group on Coupling Partner | Compatibility | Rationale and Causality |

| Halogens (Cl, F) | High | These are generally stable under Suzuki conditions and can serve as additional handles for subsequent cross-coupling reactions. |

| Aldehydes and Ketones | High | Carbonyl groups are typically well-tolerated, allowing for the synthesis of biaryl ketones and aldehydes which are valuable synthetic intermediates. |

| Esters | High | Ester functionalities are generally stable, although the choice of a mild base such as K₂CO₃ or Cs₂CO₃ is recommended to avoid potential hydrolysis under strongly basic conditions. |

| Amides | High | Amide bonds are robust and do not interfere with the Suzuki-Miyaura catalytic cycle. |

| Nitriles | High | The cyano group is a stable and well-tolerated functional group in Suzuki couplings. |

| Nitro Groups | Moderate to High | While generally compatible, highly electron-withdrawing nitro groups can sometimes lead to side reactions or require more forcing conditions. Careful optimization of the catalyst and base is recommended. |

| Free Amines (-NH₂, -NHR) | Moderate | Primary and secondary amines can potentially coordinate to the palladium catalyst. While successful couplings are often achieved, protection of the amine group (e.g., as a Boc-carbamate) is a common strategy to ensure high yields and avoid side reactions like N-arylation. |

| Free Phenols (-OH) | Moderate | Similar to amines, the acidic proton of a phenol can interfere with the base, and the phenoxide can coordinate to the catalyst. Protection (e.g., as a methyl or benzyl ether) is often employed, or a stronger base in greater excess is used. |

| Thioethers | High | Thioether linkages are generally stable and compatible with Suzuki-Miyaura reaction conditions. |

| Heterocycles (e.g., Pyridine, Thiophene) | High | A wide range of both electron-rich and electron-deficient heterocycles can be successfully coupled. The choice of catalyst and ligand system can be important for optimizing yields with certain heterocyclic partners. |

Experimental Protocol: A Validated Workflow

The following protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. This protocol is based on widely accepted procedures for similar transformations and is designed to be a self-validating system.

Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

Reaction Scheme:

Caption: General workflow for the Suzuki coupling.

Materials and Reagents:

-

This compound (1.2 mmol, 1.2 equiv)

-

4-Bromoanisole (1.0 mmol, 1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

-

Toluene (8 mL)

-

Ethanol (2 mL)

-

Deionized Water (2 mL)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Magnetic stirrer/hotplate

Procedure:

-

Vessel Preparation and Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, and potassium carbonate.

-

Rationale: The use of a dry flask is crucial to avoid unwanted side reactions. The order of addition of solids is generally not critical at this stage.

-

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

-

Rationale: Pd(PPh₃)₄ is a common and effective air-stable Pd(0) precatalyst for Suzuki couplings.

-

-

Inerting the System: Seal the flask with a septum and purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes. This is typically done by evacuating and backfilling the flask three times.

-

Rationale: The catalytic cycle involves Pd(0) species which are sensitive to oxidation by atmospheric oxygen. Removing oxygen is critical for catalyst longevity and reaction efficiency.

-

-

Solvent Addition: Add the solvent mixture (toluene, ethanol, and water) to the flask via syringe.

-

Rationale: The toluene/ethanol/water system is a common choice for Suzuki reactions. Toluene solubilizes the organic components, while ethanol and water help to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Rationale: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate. Vigorous stirring is essential to ensure proper mixing in the multiphasic system.

-

-

Monitoring Reaction Progress: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Rationale: Monitoring the reaction allows for the determination of the optimal reaction time and prevents unnecessary heating or decomposition of the product.

-

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. e. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure biaryl product.

-

Rationale: This standard aqueous work-up procedure removes the inorganic salts and water-soluble impurities. The final purification step is necessary to isolate the product in high purity.

-

Conclusion: A Versatile Tool for Advanced Synthesis

This compound is a powerful and versatile reagent for the synthesis of complex biaryl compounds. Its bifunctional nature, allowing for both Suzuki-Miyaura cross-coupling and subsequent derivatization of the carboxylic acid, makes it a highly valuable building block in drug discovery and materials science. While the presence of the free carboxylic acid requires careful consideration of reaction conditions, particularly the choice and stoichiometry of the base, a well-designed protocol can lead to high yields and excellent functional group compatibility. By understanding the mechanistic nuances and employing the validated experimental procedures outlined in this guide, researchers can effectively leverage the unique synthetic advantages offered by this strategic reagent.

References

-

MySkinRecipes. This compound. [Link]

-

Reddit. Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. 2021. [Link]

-

Proceedings of the Japan Academy, Ser. B, Physical and Biological Sciences. Organoborane coupling reactions (Suzuki coupling). 2004. [Link]

Sources

An In-depth Technical Guide to the Lewis Acidity of 5-Carboxy-2-ethoxyphenylboronic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Lewis acidity of 5-Carboxy-2-ethoxyphenylboronic acid, a bifunctional molecule of significant interest in medicinal chemistry and materials science. Boronic acids act as Lewis acids, accepting a pair of electrons, a characteristic that is fundamental to their utility in a wide range of applications, from Suzuki-Miyaura cross-coupling reactions to the design of sophisticated sensors and drug delivery systems.[1][2] The Lewis acidity of a particular boronic acid, quantified by its pKa, dictates its interaction with biological molecules and its responsiveness to physiological environments. This guide will delve into the theoretical underpinnings of the Lewis acidity of this compound, detailing the electronic and steric influences of its substituents. Furthermore, it will present established methodologies for the experimental and computational determination of its pKa, and explore the profound implications of its Lewis acidic character in the development of targeted therapeutics and advanced sensor technologies.

Introduction: The Dual Nature of this compound

This compound is an aromatic boronic acid featuring two key functional groups: a boronic acid (-B(OH)_2) moiety and a carboxylic acid (-COOH) group, complemented by an ethoxy (-OCH_2CH_3) substituent. This unique combination of functionalities imparts a dual acidic character to the molecule and offers multiple avenues for chemical modification and interaction.

The boronic acid group is the primary determinant of the molecule's Lewis acidity. The boron atom, with its vacant p-orbital, can accept a lone pair of electrons from a Lewis base, such as a hydroxide ion, to form a more stable, tetracoordinate boronate species.[1] This equilibrium is highly dependent on the pH of the surrounding medium and is the basis for many of the applications of boronic acids.

The carboxylic acid and ethoxy groups on the phenyl ring are not mere spectators; they play a crucial role in modulating the electron density at the boron center, thereby fine-tuning the molecule's Lewis acidity. Understanding this interplay is paramount for predicting the behavior of this compound in various chemical and biological systems.

Theoretical Framework: Unraveling the Lewis Acidity

The Lewis acidity of an arylboronic acid is intrinsically linked to the electronic properties of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density from the ring, which in turn affects the electrophilicity of the boron atom.

The Boronic Acid-Boronate Equilibrium

In an aqueous environment, boronic acids exist in equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form. This equilibrium is central to their function as Lewis acids.[3]

Caption: Boronic acid-boronate equilibrium in aqueous solution.

The equilibrium constant for this reaction is a measure of the boronic acid's Lewis acidity, and its negative logarithm is defined as the pKa. A lower pKa value signifies a stronger Lewis acid.

Substituent Effects on Lewis Acidity

The electronic nature of the substituents on the phenyl ring significantly influences the pKa of the boronic acid. Electron-withdrawing groups (EWGs) increase Lewis acidity (lower pKa), while electron-donating groups (EDGs) decrease it (higher pKa).

-

Carboxylic Acid Group (-COOH): The carboxylic acid group at the 5-position is a moderate electron-withdrawing group through the inductive effect. This effect will increase the electrophilicity of the boron atom, thereby increasing the Lewis acidity and lowering the pKa of the boronic acid moiety.

-